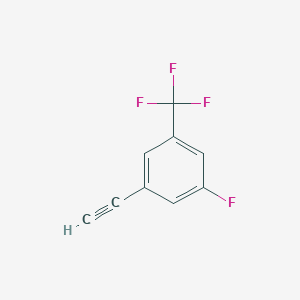

1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene

Descripción general

Descripción

“1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H4F6 . It’s a derivative of benzene, where one hydrogen atom is replaced by an ethynyl group and three hydrogen atoms are replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of “1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene” consists of a benzene ring with an ethynyl group (C≡CH) and a trifluoromethyl group (CF3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene” include a molecular weight of 238.13 , a boiling point of 147-148 °C , and a density of 1.346 g/mL at 25 °C . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Molecular Imaging Applications

One significant application of compounds structurally related to 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene is in the development of molecular imaging agents, particularly for positron emission tomography (PET). For instance, derivatives of this compound, such as 3-Fluoro-1-((thiazol-4-yl)ethynyl)benzenes, have been used to create high-affinity ligands for the metabotropic glutamate subtype 5 receptor (mGluR5), a crucial target in neurology and oncology research. Enhanced radiochemical yields for PET imaging have been achieved through the innovative use of diaryliodonium tosylate precursors, demonstrating the compound's role in advancing neuroimaging techniques (Telu et al., 2011).

Material Science and Polymer Chemistry

In material science, the compound and its derivatives have facilitated the development of new materials with desirable thermal and optical properties. For example, hyperbranched poly(arylene ether)s synthesized from a new trifluoromethyl-activated trifluoro monomer exhibit high molecular weight, excellent thermal stability, and significant glass transition temperatures, underscoring their potential in high-performance applications (Banerjee et al., 2009).

Synthetic Chemistry

The compound's utility extends to synthetic chemistry, where it has been employed in the synthesis and functionalization of aromatic compounds. For instance, nucleophilic aromatic substitution reactions involving 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, have enabled the generation of novel benzenes with distinctive substitution patterns, showcasing the compound's role in expanding the toolbox for synthetic chemists (Ajenjo et al., 2016).

Sensory Applications

Moreover, the compound's derivatives have found applications in sensory technology. For example, PtII6 nanoscopic cages with an organometallic backbone incorporating Pt-ethynyl functionality have been synthesized for sensing applications, particularly for the detection of picric acid, a common explosive component. These findings highlight the potential of such compounds in developing new sensory materials for security applications (Samanta & Mukherjee, 2013).

Propiedades

IUPAC Name |

1-ethynyl-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANXWOQQDXNERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)

![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)

![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)